molecular formula C16H28N2O4 B1463590 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 201810-59-5

1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid

Cat. No. B1463590
M. Wt: 312.4 g/mol
InChI Key: XMPDUWSSDFAKRT-UHFFFAOYSA-N
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Description

“1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is a chemical compound with the empirical formula C13H23NO4 . It is also known as Ethyl N-Boc-piperidine-4-carboxylate . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .


Synthesis Analysis

The synthesis of compounds similar to “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Molecular Structure Analysis

The molecular weight of “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is 257.33 . The SMILES string representation of the molecule is CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C .


Chemical Reactions Analysis

The Boc group in “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” include a refractive index of n20/D 1.458, a boiling point of 120-135 °C/0.5 mmHg, and a density of 1.046 g/mL at 25 °C .

Scientific Research Applications

Application 1: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . In this study, a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .

Application 2: Dipeptide Synthesis

  • Summary of the Application : This research focuses on the use of tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) for dipeptide synthesis .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on compounds with the Boc group is ongoing, with recent studies exploring their use in peptide synthesis at high temperatures using a thermally stable ionic liquid . This research could potentially expand the applicability of such compounds in organic synthesis .

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDUWSSDFAKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679687
Record name 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid

CAS RN

201810-59-5
Record name 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yu, M Cheng, K Lu, Y Shen, Y Zhong… - Journal of Medicinal …, 2022 - ACS Publications
Several epidermal growth factor receptor (EGFR) proteolysis-targeting chimeras (PROTACs), including MS39 and MS154 developed by us, have been reported to effectively degrade …
Number of citations: 8 pubs.acs.org

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